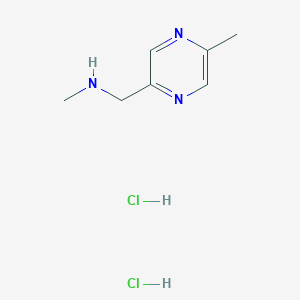
N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 2287275-27-6 . It has a molecular weight of 210.11 . The IUPAC name for this compound is this compound . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H11N3.2ClH/c1-6-3-10-7(4-8-2)5-9-6;;/h3,5,8H,4H2,1-2H3;2*1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a powder . The compound is stable at room temperature .Applications De Recherche Scientifique
Pharmacological Profile of Related Compounds
Research on compounds with similar structures, such as YM348, a novel 5-HT2C receptor agonist, shows significant pharmacological activity, including inducing penile erections and hypolocomotion in rats, without affecting blood pressure. This demonstrates the potential for compounds with similar chemical structures to be used in developing drugs targeting the serotonin receptor, which could have implications for treating various psychiatric and neurological disorders (Yasuharu Kimura et al., 2004).
Corrosion Inhibition
Studies on bipyrazole compounds, such as N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine, show that these compounds are efficient inhibitors for the corrosion of pure iron in acidic media. This suggests that related compounds could be explored for their corrosion inhibition properties, potentially leading to the development of new materials that are more resistant to degradation (A. Chetouani et al., 2005).
Chemical Synthesis and Drug Design
The novel synthesis approaches of compounds like imidazopyrazines and the exploration of their nucleophilicity demonstrate the versatility of pyrazine derivatives in chemical synthesis. Such methodologies could be applied to the synthesis of N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride, potentially leading to new drugs or materials with unique properties (U. Galli et al., 2019).
Antimicrobial Activities
Research on quinoline derivatives carrying the 1,2,3-triazole moiety, similar in structure to the pyrazine derivatives, has shown that these compounds possess significant antibacterial and antifungal activities. This indicates that pyrazine derivatives like this compound could also have potential as antimicrobial agents (K D Thomas et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
N-methyl-1-(5-methylpyrazin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-6-3-10-7(4-8-2)5-9-6;;/h3,5,8H,4H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWALJKWGTWQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CNC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide](/img/structure/B2851454.png)

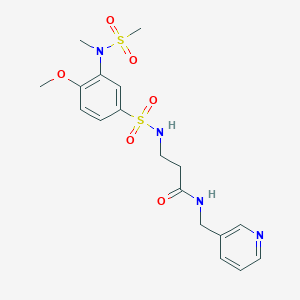




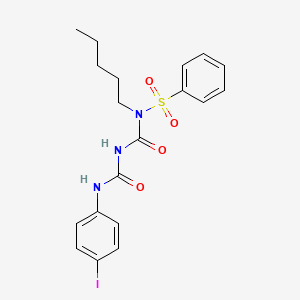
![2-[3'-(3,4-Dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B2851469.png)
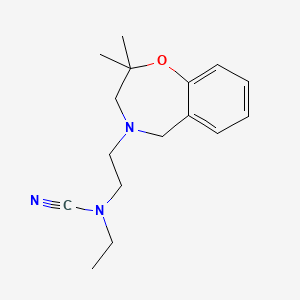
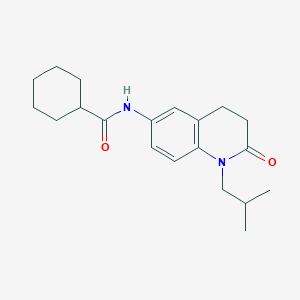
![Benzyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2851475.png)
![N-(3-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2851476.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2851477.png)
